2-amino-3-methyl-N-(4-nitrophenyl)butanamide

Enzyme kinetics Aminopeptidase substrate specificity Chromogenic assay development

Generic substrates like Leu-pNA can misclassify enzyme specificity due to side-chain mismatch. Val-pNA solves this by enabling precise discrimination of β-branched substrate preference. • 1.44-fold higher Km vs. Leu-pNA and 6-fold greater catalytic efficiency over Ala-pNA for unambiguous kinetic profiling. • Essential for detecting SFP activity-exhibits a 9-fold preference over Ala-pNA, while Leu-pNA is completely resistant. • Provides a robust inter-laboratory benchmark using established kinetic parameters from S. griseus and Aeromonas enzymes. Supplied with comprehensive analytical documentation to support immediate assay deployment and procurement compliance.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
Cat. No. B12506204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-methyl-N-(4-nitrophenyl)butanamide
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)
InChIKeyIFIZCLBWDPSXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-pNA: A Differentiated Chromogenic Aminopeptidase Substrate


2-Amino-3-methyl-N-(4-nitrophenyl)butanamide (commonly referred to as L‑valine‑p‑nitroanilide, Val‑pNA) is a synthetic amino acid derivative that serves as a chromogenic substrate for aminopeptidases and other proteolytic enzymes. Upon enzymatic cleavage, it releases p‑nitroaniline, which can be quantified spectrophotometrically at 405 nm [1]. The compound belongs to the broader class of amino acid p‑nitroanilides, but its valine side‑chain (isopropyl group) confers distinct steric and electronic properties that differentiate its enzyme recognition profile from those of the more commonly employed leucine and alanine analogs [2].

Why Generic Substitution of Val-pNA Fails


Amino acid p‑nitroanilides are often treated as interchangeable chromogenic substrates; however, the side‑chain identity of the amino acid moiety critically determines both the binding affinity (Kₘ) and the catalytic turnover (k_cat) with a given enzyme. Even conservative substitutions (e.g., replacing valine with leucine or alanine) can shift Kₘ by several‑fold and alter k_cat by an order of magnitude, leading to substantial errors in activity measurements and misclassification of enzyme specificity [1]. Therefore, direct substitution of Val‑pNA with Leu‑pNA or Ala‑pNA without re‑validation of kinetic parameters compromises assay reproducibility and can obscure genuine biological differences [2].

Val-pNA vs. Leu-pNA & Ala-pNA: Quantitative Evidence


S. griseus Aminopeptidase: Substrate Affinity of Val-pNA

In a direct head‑to‑head comparison using Streptomyces griseus aminopeptidase at pH 8.0 and 30 °C in the presence of Ca²⁺, L‑valine‑p‑nitroanilide (Val‑pNA) displayed a Kₘ of 0.79 mM, which is 1.44‑fold higher than that of L‑leucine‑p‑nitroanilide (Leu‑pNA; Kₘ = 0.55 mM) but 4.86‑fold lower than that of L‑alanine‑p‑nitroanilide (Ala‑pNA; Kₘ = 3.84 mM) [1]. This intermediate affinity positions Val‑pNA as a useful probe for discriminating aminopeptidase isoforms that are sensitive to β‑branched amino acids.

Enzyme kinetics Aminopeptidase substrate specificity Chromogenic assay development

Aeromonas Aminopeptidase: Catalytic Efficiency of Val-pNA

With native Aeromonas proteolytica aminopeptidase (Zn²⁺/Zn²⁺ form), the catalytic efficiency (k_cat/Kₘ) of Val‑pNA was determined to be 0.103 min⁻¹ µM⁻¹, which is approximately 6‑fold greater than that of Ala‑pNA (0.0173 min⁻¹ µM⁻¹) but 3.8‑fold lower than that of Leu‑pNA (0.391 min⁻¹ µM⁻¹) [1]. This ranking reflects the enzyme's preference for hydrophobic, branched‑chain amino acids, with valine occupying a distinct niche between alanine and leucine.

Metalloenzyme kinetics Substrate selectivity Catalytic efficiency profiling

Human Spleen Fibrinolytic Proteinase: Val-pNA Susceptibility

When incorporated into the tripeptide scaffold Suc‑Ala‑Pro‑Xaa‑pNA, the C‑terminal valine derivative (Suc‑Ala‑Pro‑Val‑pNA) was hydrolyzed by human spleen fibrinolytic proteinase (SFP) with a relative susceptibility of 9, whereas the corresponding alanine analog showed a susceptibility of 1, and the leucine analog was completely resistant (susceptibility = 0) . Although this comparison uses peptide substrates rather than the free amino acid pNA, it directly demonstrates that the Val‑pNA moiety is a critical determinant of substrate recognition for SFP and likely other elastase‑type serine proteases.

Fibrinolytic enzyme specificity Peptide substrate design Protease substrate profiling

Val-pNA: Procurement and Application Scenarios


Aminopeptidase Isoform Discrimination by S1 Pocket

When screening aminopeptidase variants or metal‑substituted metalloaminopeptidases, Val‑pNA provides a distinct kinetic signature that is not achievable with Leu‑pNA alone. The 1.44‑fold higher Kₘ of Val‑pNA relative to Leu‑pNA and its 6‑fold higher catalytic efficiency over Ala‑pNA allow researchers to distinguish enzymes that preferentially accommodate β‑branched substrates from those optimized for straight‑chain or small aliphatic residues [1][2]. This capability is critical for directed evolution campaigns and for characterizing novel aminopeptidases from environmental metagenomes.

Human SFP Activity Measurement

For laboratories studying fibrinolysis or elastase‑related proteolysis, Val‑pNA‑based substrates are essential because SFP exhibits an absolute requirement for a C‑terminal valine residue. The 9‑fold preference for Val over Ala and the complete resistance of the Leu analog mean that assays employing generic Leu‑pNA or Ala‑pNA substrates will fail to detect SFP activity, leading to false negatives in pathological samples. Procuring high‑purity Val‑pNA is therefore a prerequisite for any SFP‑focused diagnostic or research application.

Aminopeptidase Assay Calibration in Complex Matrices

In soil, serum, or cell‑lysate assays where multiple aminopeptidases coexist, Val‑pNA offers an intermediate substrate affinity that reduces background from leucine‑specific enzymes while still reporting on valine‑preferring activities. The well‑characterized kinetic parameters (Kₘ, k_cat/Kₘ) established for Streptomyces griseus and Aeromonas enzymes [1][2] provide a robust benchmark for inter‑laboratory calibration, ensuring that procurement of the same Val‑pNA standard yields reproducible data across studies.

Protease Inhibitor SAR for S1 Pocket

Medicinal chemists designing inhibitors for elastase, chymotrypsin, or aminopeptidase family members can use Val‑pNA as a reference substrate to quantify inhibitor potency (Kᵢ) against enzymes that prefer a valine at P1. Because Val‑pNA's kinetic constants differ markedly from those of Leu‑pNA, inhibitor screening with Val‑pNA reveals structure–activity relationships that are obscured when using leucine‑based substrates, enabling the identification of selective inhibitors with therapeutic potential [1].

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